molecular formula C3H8ClNO B093453 Ethyl formimidate hydrochloride CAS No. 16694-46-5

Ethyl formimidate hydrochloride

Cat. No.: B093453
CAS No.: 16694-46-5
M. Wt: 109.55 g/mol
InChI Key: JPUTTYRVDANTBN-UHFFFAOYSA-N
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Description

Ethyl formimidate hydrochloride is a nitrogen-containing organic compound with the molecular formula C3H8ClNO . It is commonly used as a building block in organic synthesis. This compound is known for its ability to undergo degradation upon heating, resulting in the formation of formamidine hydrochloride, ethyl formate, and ethyl chloride .

Biochemical Analysis

Biochemical Properties

It is known to be used in the preparation of various compounds such as 5-aminoimidazole-4-carboxylic acid α- and β-ribotides, s-triazines, and 2,3:5,6-di-O-isopropylidene-α- and -β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides . This suggests that Ethyl formimidate hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules in these reactions.

Cellular Effects

Given its role in the synthesis of biologically active molecules , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is involved in the synthesis of biologically active molecules including bredinin via amination of an acyclic precursor and amidine conjugates of the ornithine moiety of an antifungal . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that on heating, it undergoes degradation to afford formamidine hydrochloride, ethyl formate, and ethyl chloride . This suggests that the product’s stability and degradation over time may be factors to consider in laboratory settings.

Metabolic Pathways

Given its role in the synthesis of biologically active molecules , it is likely that it interacts with various enzymes or cofactors in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl formimidate hydrochloride can be synthesized through a series of reactions. One common method involves the reaction of methanethiol with carbon monoxide to produce formyl thiol. This intermediate is then reacted with ethylamine to form ethyl formimidate, which is subsequently treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Ethyl formimidate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Heating: For degradation reactions.

    Catalysts: Molybdenum catalysts for metathesis reactions.

Major Products:

Scientific Research Applications

Ethyl formimidate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl formimidate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl methanimidate hydrochloride
  • Formimidic acid ethyl ester hydrochloride
  • Ethyl iminioformate chloride

Uniqueness: this compound is unique due to its specific reactivity and ability to undergo degradation to form useful intermediates. Its versatility in various synthetic applications makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

ethyl methanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUTTYRVDANTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503221
Record name Ethyl methanimidate--hydrogen chloride (1/1)
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Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16694-46-5
Record name Methanimidic acid, ethyl ester, hydrochloride
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Record name NSC 102062
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Record name 16694-46-5
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Record name Ethyl methanimidate--hydrogen chloride (1/1)
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Record name Ethyl formimidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of ethyl formimidate hydrochloride in the context of the provided research papers?

A1: In these studies, this compound serves as a crucial reagent in the synthesis of various imidazole derivatives, particularly those relevant to purine nucleotide biosynthesis. [, , , ] It's mainly used for introducing an amidine or formimidine group into a molecule.

Q2: Can you provide an example of a specific reaction where this compound plays a key role?

A2: Certainly. In a study investigating intermediates in the de novo biosynthesis of purine nucleotides, researchers employed this compound to convert α-amino-N′-cyclohexylacetamidine into 5-amino-1-cyclohexylimidazole. [] This reaction highlights the compound's utility in forming imidazole rings, which are fundamental structures in purine nucleotides.

Q3: The research mentions using this compound with "glycofuranosylamines". What is the significance of this reaction?

A3: This reaction is highlighted in a study focusing on synthesizing pyrimidine and imidazole nucleosides. [] Reacting specific glycofuranosylamines (derived from sugars like D-mannose) with this compound, followed by a subsequent reaction with ethyl amino(cyano)acetate, led to the formation of novel α- and β-5-amino-4-ethoxycarbonyl or -carbamoyl-imidazole D-mannofuranosides. This demonstrates the use of this compound in constructing more complex nucleoside analogs.

Q4: Aside from purine synthesis, is this compound utilized in other areas of chemical synthesis based on the provided research?

A4: Yes, one study demonstrates its use in creating a bicyclic heterocyclic system. Researchers used this compound to synthesize 6,6-Dithio­bis(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazolium) dichloride methanol solvate dihydrate. [] This involved an intermolecular cyclization reaction with bis­(4-pyrazol­idin­yl) disulfide dihydro­chloride. This highlights the versatility of this compound in constructing diverse heterocyclic compounds beyond purine-related structures.

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